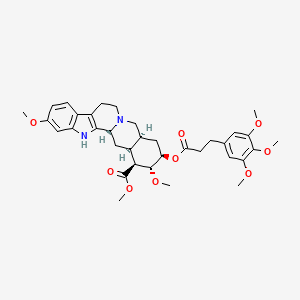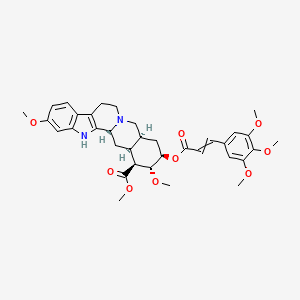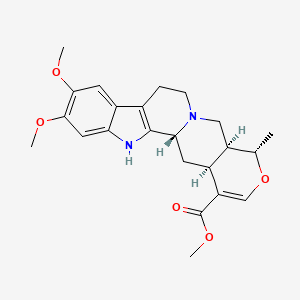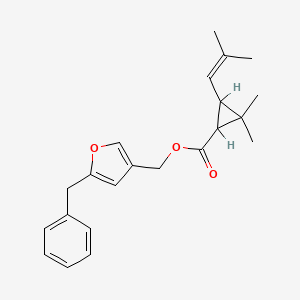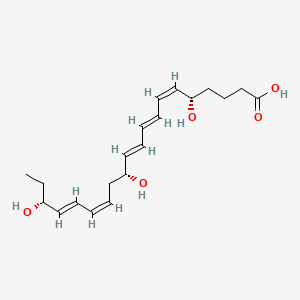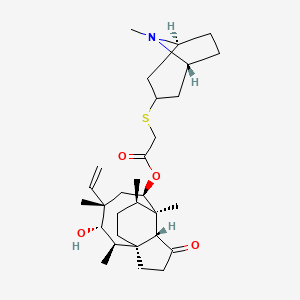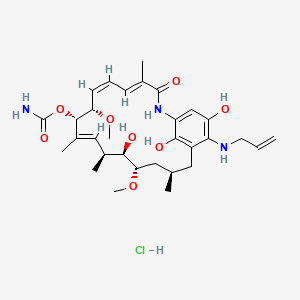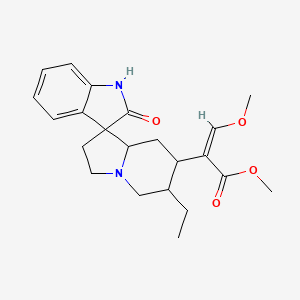
Rhynchophylline
説明
Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . Rhynchophylline has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .
Synthesis Analysis
The asymmetric total syntheses of Rhynchophylline were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including Rhynchophylline, was completed in a protecting-group free manner .
Molecular Structure Analysis
Rhynchophylline has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
Rhynchophylline has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .
Physical And Chemical Properties Analysis
Rhynchophylline has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .
科学的研究の応用
1. Neuroprotection in Ischemic Brain Injury
- Application Summary: Rhynchophylline (Rhy) has been found to have neuroprotective effects against ischemic brain injury. It is used in the treatment of stroke, a leading cause of death worldwide .
- Methods of Application: Rhy is administered intraperitoneally once daily for four consecutive days before surgery and then one more injection after surgery .
- Results: Treatment with Rhy not only ameliorated neurological deficits, infarct volume, and brain edema, but also increased claudin-5 and BDNF expressions . It could activate PI3K/Akt/mTOR signaling while inhibiting TLRs/NF-κB pathway .
2. Anti-Inflammatory Activity in Neurological and Cardiovascular Diseases
- Application Summary: Rhy has been found to possess anti-inflammatory properties, which are beneficial in treating neurological and cardiovascular diseases .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhy is administered orally or intravenously, as is common with most alkaloids .
- Results: Rhy is effective in protecting both the central nervous system and cardiovascular system . It has shown potential in modulating calcium channels and potassium channels, thereby protecting the brain from neurodegenerative diseases and related effects .
3. Treatment of Central Nervous System Illnesses
- Application Summary: Rhy is an active ingredient in Uncaria rhynchophylla, a traditional Chinese medicine used to treat central nervous system illnesses such as hypertension, convulsions, tremor, stroke, etc .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that the plant is prepared as a decoction or extract and administered orally .
- Results: The results of the treatment would vary depending on the specific illness being treated, but the source suggests that Rhy has been effective in managing these conditions .
4. Prevention of Stress-Induced Hair Graying
- Application Summary: Rhynchophylline has been found to prevent stress-induced hair graying by preserving melanocyte stem cells via the β2 adrenergic pathway suppression .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhynchophylline is administered orally or topically .
- Results: Rhynchophylline effectively inhibited NA-β2 AR signaling, resulting in a significant reduction of hair graying in a stress-induced mouse model, from 28.5% to 8.2% .
5. NMDA Antagonist and Calcium Channel Blocker
- Application Summary: Rhynchophylline is a non-competitive NMDA antagonist (IC 50 = 43.2 μM) and a calcium channel blocker . It has been associated with the treatment of conditions like lightheadedness, convulsions, numbness, and hypertension .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhynchophylline is administered orally or intravenously .
- Results: The results of the treatment would vary depending on the specific illness being treated, but the source suggests that Rhynchophylline has been effective in managing these conditions .
6. Regulation of Sleep
- Application Summary: Rhynchophylline has been found to impact the regulation of sleep .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhynchophylline is administered orally .
- Results: The results of the treatment would vary depending on the specific sleep disorder being treated, but the source suggests that Rhynchophylline has potential in this area .
7. Alzheimer’s Disease Treatment
- Application Summary: Rhynchophylline (Rhy), a small molecule EphA4 inhibitor, has been reported to rescue impaired hippocampal synaptic plasticity and cognitive dysfunctions in APP/PS1 mice, an Alzheimer’s Disease (AD) transgenic mouse model .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhynchophylline is administered orally or intravenously .
- Results: Rhynchophylline ameliorates amyloid plaque burden and reduces inflammation in APP/PS1 mice . It regulates various molecular pathways in APP/PS1 mouse brains associated with amyloid metabolism and inflammation .
8. Anti-Inflammatory Activity in Early Atherosclerosis
- Application Summary: Rhynchophylline has displayed its role in protecting the cardiovascular system, but very little is explored about its intervention in early atherosclerosis .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhynchophylline is administered orally or intravenously .
- Results: Extensive studies are required to understand the cardioprotective effects of Rhynchophylline .
9. Sleep Regulation
- Application Summary: Recent studies in humans show that drugs containing Uncaria, which Rhynchophylline is a principal alkaloid of, ameliorate sleep quality and increase sleep time, both in physiological and pathological conditions .
- Methods of Application: The specific methods of application are not mentioned in the source, but it is likely that Rhynchophylline is administered orally .
- Results: The results of the treatment would vary depending on the specific sleep disorder being treated, but the source suggests that Rhynchophylline has potential in this area .
Safety And Hazards
特性
IUPAC Name |
methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-KAXDATADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878612 | |
| Record name | Rhynchophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhynchophylline | |
CAS RN |
76-66-4 | |
| Record name | Rhynchophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhyncophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhynchophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHYNCHOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BQ79VJ8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



